4-amino-5,5-difluoropentanoic acid hydrochloride
Description
Significance of Fluorine in Organic and Bioorganic Chemistry Research
Fluorine, the most electronegative element, imparts unique properties to organic molecules when it replaces hydrogen. smolecule.com Its small van der Waals radius (1.47 Å) allows it to mimic hydrogen (1.20 Å) sterically, yet its strong electron-withdrawing nature creates a significant electronic perturbation. smolecule.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong (approximately 109 kcal/mol), which can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. nih.govresearchgate.net
In medicinal chemistry, the introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. smolecule.com These modifications can lead to:
Improved Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. nih.gov
Enhanced Binding Affinity: The strategic placement of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets like enzymes and receptors. smolecule.com
Modified Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and bioavailability. nih.govchemblink.com
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity. chemblink.com
Furthermore, the isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool used to study biochemical processes and pharmacokinetics in vivo. nih.govbldpharm.com
Overview of Non-Canonical Alpha-Amino Acid Analogs in Academic Studies
Non-canonical alpha-amino acids, also known as unnatural amino acids, are those not found among the 20 proteinogenic amino acids that are genetically encoded in living organisms. researchgate.netnih.gov These synthetic or naturally occurring analogs are invaluable tools in chemical biology, drug discovery, and materials science. molport.commdpi.com
The incorporation of non-canonical amino acids into peptides and proteins allows researchers to:
Enhance Proteolytic Stability: By altering the natural peptide backbone, these analogs can create resistance to degradation by proteases. guidechem.com
Introduce Novel Functionality: They can be used to introduce specific probes, such as fluorescent labels or photo-crosslinkers, to study protein-protein interactions and dynamics. nih.gov
Constrain Peptide Conformation: Certain analogs can induce specific secondary structures, such as helices or turns, which can be critical for biological activity. researchgate.net
Develop Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as better stability and oral bioavailability. bldpharm.commolport.com
The synthesis of novel unnatural amino acids is a vibrant area of research, continually expanding the toolbox available to chemists and biologists for modulating the structure and function of peptides and proteins. bldpharm.com
Research Trajectory of 4-amino-5,5-difluoropentanoic acid hydrochloride within Fluorine Chemistry
Specific academic research on 4-amino-5,5-difluoropentanoic acid hydrochloride is not extensively documented in publicly available literature. Its primary availability appears to be through chemical suppliers, where it is listed as a research chemical or building block. bldpharm.comguidechem.com This suggests that its current role is likely as a specialized reagent in the synthesis of more complex molecules rather than an end-product of extensive study itself.
The research trajectory of this compound can be inferred from its structure. As a fluorinated, non-canonical amino acid, it resides at the intersection of the two fields described above. The presence of the gem-difluoro group at the 5-position is a key feature, known to significantly impact the properties of adjacent functional groups. Research involving this compound would likely leverage these features for applications in medicinal chemistry and chemical biology, potentially as a precursor for enzyme inhibitors or as a component of novel peptidomimetics. However, detailed studies on its synthesis, biological activity, or specific applications are not widely reported.
Chemical and Physical Properties
| Identifier | Value |
| IUPAC Name | 4-amino-5,5-difluoropentanoic acid hydrochloride |
| CAS Number | 1783634-98-9 |
| Molecular Formula | C₅H₁₀ClF₂NO₂ |
| Molecular Weight | 193.59 g/mol |
| Canonical SMILES | C(CC(=O)O)C(C(F)F)N.Cl |
Note: Data is compiled from publicly available chemical databases and supplier information. bldpharm.comguidechem.com
Properties
CAS No. |
1783634-98-9 |
|---|---|
Molecular Formula |
C5H10ClF2NO2 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
4-amino-5,5-difluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(8)1-2-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H |
InChI Key |
ABXGFQVEKKCPHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 5,5 Difluoropentanoic Acid Hydrochloride and Its Precursors
Historical Context of Fluorinated Pentanoic Acid Derivatives Synthesis
The journey into the synthesis of fluorinated organic molecules, including pentanoic acid derivatives, is a storied one, marked by the need to tame the reactivity of fluorine. Early efforts in the late 19th and early 20th centuries laid the groundwork for what would become a critical field in medicinal and materials chemistry. One of the foundational methods was the halogen exchange reaction, pioneered by Belgian chemist Frédéric Swarts in the 1890s. Swarts discovered that antimony trifluoride (SbF₃) could effectively replace chlorine or bromine atoms with fluorine in organic compounds. This method, often referred to as the Swarts reaction, provided the first reliable means to create C-F bonds in aliphatic chains.
Another landmark development was the Balz-Schiemann reaction, discovered in 1927, which allowed for the introduction of fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates. nih.gov While not directly applicable to aliphatic chains like pentanoic acid, it signified a major leap in controlling fluorination reactions. nih.gov In 1936, the nucleophilic aromatic substitution using potassium fluoride (B91410) (KF) was reported by Gottlieb, further expanding the toolkit for creating fluoroaromatic compounds. nih.gov
The industrial-scale production of organofluorine compounds was significantly propelled by the development of electrochemical fluorination (ECF), also known as the Simons process, in the 1940s. This method uses electrolysis in anhydrous hydrogen fluoride to replace all hydrogen atoms with fluorine, a process suitable for creating perfluorinated carboxylic acids. fluorine1.ru These early, often harsh, methods paved the way for the more nuanced and selective synthetic routes developed in subsequent decades for creating complex, partially fluorinated molecules like 4-amino-5,5-difluoropentanoic acid.
Contemporary Synthetic Routes to 4-amino-5,5-difluoropentanoic acid hydrochloride
Modern synthetic chemistry offers more refined and targeted approaches for the construction of 4-amino-5,5-difluoropentanoic acid hydrochloride. These routes often involve the strategic introduction of the gem-difluoro group and the amino functionality onto a pentanoic acid backbone or a suitable precursor. The synthesis is a multi-step process that requires careful control of reactivity and stereochemistry.
A common conceptual approach involves the synthesis of a γ-keto ester, which serves as a key intermediate. The ketone can then be difluorinated, and the amino group can be introduced via methods such as reductive amination or from a pre-existing nitrogen-containing functional group. The final step typically involves the hydrolysis of the ester and the formation of the hydrochloride salt.
Stereoselective Synthesis Approaches for Chiral Analogs
The biological activity of amino acids is often dependent on their stereochemistry. Consequently, developing stereoselective methods to synthesize chiral analogs of 4-amino-5,5-difluoropentanoic acid, where the C-4 carbon is a stereocenter, is of significant interest.
Diastereoselective strategies typically employ a chiral auxiliary to control the stereochemical outcome of a reaction. For the synthesis of chiral 4-amino-5,5-difluoropentanoic acid, a chiral auxiliary can be attached to a precursor molecule to direct the introduction of the amino group or another key functionality. For instance, the reduction of a chiral β-enamino ester intermediate can proceed with high diastereoselectivity. acs.org The use of specific chiral auxiliaries, such as (−)-8-phenylmenthol, has been shown to provide good diastereoselectivity in the reduction of similar fluorinated β-enamino esters. acs.org
Table 1: Examples of Diastereoselective Methods in Fluorinated Amino Acid Synthesis
| Chiral Auxiliary | Reaction Type | Key Reagent/Conditions | Typical Diastereoselectivity | Reference |
|---|---|---|---|---|
| (−)-8-phenylmenthol | Reduction of β-enamino ester | ZnI₂/NaBH₄ | Moderate to good | acs.org |
| Oxazolidinone (Evans Auxiliary) | Fluorination of N-acyl derivative | N-Fluorobenzenesulfonimide (NFSI) | High | mdpi.com |
| (1R,2S)-2-Phenylcyclohexyl | [2+2] Cycloaddition | Vinyl ethers | Good to excellent | nih.gov |
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule without the use of a stoichiometric chiral auxiliary. This is typically achieved using a chiral catalyst. For the synthesis of chiral 4-amino-5,5-difluoropentanoic acid, an enantioselective reduction of a ketone or imine precursor could establish the stereocenter at C-4. Asymmetric catalysis, particularly using chiral metal complexes, has become a powerful tool for preparing enantiopure fluorinated amino acids. nih.govchemrxiv.org For example, iodoarene-catalyzed enantioselective synthesis has been used to create β,β-difluoroalkyl halide building blocks, which could be further elaborated into the desired amino acid. nih.govnih.gov
Table 2: Enantioselective Approaches for Fluorinated Building Blocks
| Catalyst Type | Transformation | Substrate Example | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Iodoarene | Oxidative rearrangement | α-bromostyrenes | Up to 92% ee | nih.gov |
| Chiral Phosphoric Acid | Friedel–Crafts alkylation | Indoles/Pyrroles | Excellent | mdpi.com |
| Chiral Ni(II) Complex | Asymmetric alkylation | Glycine Schiff base | >94% ee | chemrxiv.org |
| Isothiourea Catalyst | Enantioselective fluorination | Carboxylic Acids | Up to 97% ee | organic-chemistry.org |
Utilization of Specific Fluorinating Reagents and Conditions
The introduction of the gem-difluoro group at the C-5 position is a critical step in the synthesis. While nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) can convert carbonyls to difluorides, electrophilic fluorination strategies have gained prominence due to their milder conditions and broader functional group tolerance. nih.govnih.gov
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an enolate or silyl (B83357) enol ether) with an electrophilic fluorine source ("F+"). wikipedia.org This approach is highly effective for creating α-fluorocarbonyl compounds, which can be precursors to the target molecule. wikipedia.orgsigmaaldrich.com Reagents with a nitrogen-fluorine (N-F) bond are the most common and safest electrophilic fluorinating agents. wikipedia.orgbeilstein-journals.org Of these, Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used. nih.govwikipedia.orgnih.gov For instance, a silyl enol ether derived from a γ-keto-proline precursor can be treated with Selectfluor to install a fluorine atom. nih.gov A subsequent reduction and second fluorination could potentially yield the desired gem-difluoro moiety. The choice of reagent and conditions allows for controlled mono- or difluorination of 1,3-dicarbonyl compounds. organic-chemistry.org
Table 3: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Typical Application | Reference |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of enolates, silyl enol ethers, and activated C-H bonds | nih.govwikipedia.orgnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of carbanions and enolates | nih.govwikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of Grignard reagents and aryllithiums | wikipedia.org |
Nucleophilic Difluoroalkylation Techniques
Nucleophilic difluoroalkylation is a powerful strategy for the introduction of a difluoromethyl group into organic molecules. These techniques are crucial for the synthesis of difluorinated amino acids, including 4-amino-5,5-difluoropentanoic acid. The general approach involves the reaction of a nucleophilic difluoroalkyl species with an electrophilic precursor.
One prominent method involves the addition of difluorinated nucleophiles to configurationally stable α-aminoaldehydes. For instance, a flexible route to enantiomerically pure L-4,4-difluoroglutamic acid, a close analog of the target compound, has been developed. This synthesis exploits the addition of a difluoroenolate to a protected α-aminoaldehyde derived from a natural amino acid. The resulting adduct can then be converted to the final product through a series of steps including dehydroxylation and hydrolysis. nih.govacs.org
Another approach utilizes the Reformatsky reaction, where an organozinc reagent is generated from a bromodifluoroacetate derivative. This nucleophile can then react with an appropriate electrophile, such as an imine or an aldehyde, to form the carbon-carbon bond necessary for the amino acid backbone. mdpi.com The choice of reagents and reaction conditions is critical to control stereoselectivity and achieve high yields.
A summary of key aspects of nucleophilic difluoroalkylation is presented in the table below.
| Technique | Difluoroalkyl Source | Electrophile | Key Features |
| Difluoroenolate Addition | Difluoroenolates generated from difluoroesters | α-Aminoaldehydes | Allows for stereocontrolled synthesis from chiral precursors. |
| Reformatsky Reaction | Bromodifluoroacetates and Zinc | Imines, Aldehydes | Versatile for C-C bond formation with a variety of electrophiles. |
| Iridium-Catalyzed Reductive Difluoroalkylation | Difluoroalkyl halides | Amides, Lactams | Offers mild reaction conditions and excellent functional group tolerance. acs.org |
Hexafluoroacetone as a Protecting and Activating Reagent
Hexafluoroacetone (HFA) serves as a versatile bidentate reagent in amino acid chemistry, acting as both a protecting group and an activating agent. nih.govnih.gov Its reaction with an amino acid forms a 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one, which simultaneously protects the amino and carboxyl groups. This protection strategy has been successfully applied in the synthesis of various modified amino acids, including fluoro-substituted derivatives. semanticscholar.orgresearchgate.net
A notable application of HFA is in the synthesis of 4,4-difluoro-substituted α-amino acids from (S)-aspartic acid. researchgate.net In this multi-step sequence, the amino and adjacent carboxyl groups of aspartic acid are protected by HFA. The unprotected side-chain carboxyl group can then be chemically modified. This methodology involves the conversion of the side-chain carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent treatment with a fluorinating agent can introduce the gem-difluoro group. The HFA protecting group can then be removed under mild conditions to yield the desired fluorinated amino acid.
The key transformations in this HFA-mediated synthesis are outlined below:
| Step | Reagents and Conditions | Intermediate Product | Purpose |
| Protection | Hexafluoroacetone (HFA) | HFA-protected aspartic acid | Simultaneous protection of α-amino and α-carboxyl groups. |
| Side-chain Activation | Thionyl chloride | HFA-protected aspartic acid chloride | Activation of the β-carboxyl group for further reaction. |
| Diazoketone Formation | Diazomethane | HFA-protected diazoketone | Formation of a key intermediate for fluorination. |
| Fluorination | Diethylaminosulfur trifluoride (DAST) | HFA-protected 4,4-difluoro derivative | Introduction of the gem-difluoro moiety. |
| Deprotection | Mild acid hydrolysis | 4,4-difluoro-α-amino acid | Removal of the HFA protecting group. |
Multi-step Total Synthesis Strategies from Accessible Building Blocks
The total synthesis of 4-amino-5,5-difluoropentanoic acid hydrochloride often necessitates multi-step strategies starting from readily available and chiral building blocks. These synthetic routes are designed to construct the carbon skeleton and introduce the required functional groups with high stereochemical control.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile C3-synthon in organic synthesis due to the high acidity of its methylene (B1212753) protons. wikipedia.orgclockss.orgblogspot.comresearchgate.net It can be readily alkylated and acylated, making it a valuable building block for the synthesis of a wide range of compounds, including amino acids. orgsyn.org
In the context of γ-amino acid synthesis, Meldrum's acid can be employed in a Michael addition reaction with a suitable electrophile. For the synthesis of a 4-amino-5,5-difluoro-pentanoic acid precursor, a potential strategy would involve the Michael addition of Meldrum's acid to a difluorinated α,β-unsaturated nitro compound or ester. The resulting adduct can then undergo a series of transformations, including reduction of the nitro group (if present), hydrolysis of the Meldrum's acid moiety, and decarboxylation to afford the γ-amino acid backbone. A similar strategy has been successfully employed in the synthesis of vigabatrin, where Meldrum's acid served as a two-carbon homologation unit. researchgate.net
The general synthetic sequence using Meldrum's acid is depicted below:
| Step | Description | Key Reagents |
| 1. Michael Addition | Nucleophilic addition of Meldrum's acid to a difluorinated electrophile. | Base (e.g., sodium ethoxide), difluoro-α,β-unsaturated compound. |
| 2. Functional Group Transformation | Reduction of a nitro group to an amine, if applicable. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
| 3. Hydrolysis and Decarboxylation | Ring opening of the Meldrum's acid adduct and loss of CO₂. | Acid or base catalysis, heat. |
Starting from readily available, enantiomerically pure amino acids is a common and efficient strategy for the synthesis of complex, non-proteinogenic amino acids. Glutamic acid and its cyclic lactam, pyroglutamic acid, are logical precursors for the synthesis of 4-amino-5,5-difluoropentanoic acid.
A synthetic route starting from a protected α-aminoaldehyde derived from a natural amino acid, such as glutamic acid, has been demonstrated for the synthesis of L-4,4-difluoroglutamic acid. nih.govacs.org This approach ensures the stereochemical integrity of the final product. The synthesis of difluoromethylornithine (DFMO), another fluorinated amino acid, often starts from ornithine hydrochloride, a protected amino acid derivative. google.comoup.comgoogle.com These syntheses typically involve the protection of the existing amino and carboxyl groups, followed by the chemical modification of the side chain to introduce the difluoromethyl group, and subsequent deprotection.
A representative synthetic strategy from a protected amino acid could involve the following steps:
| Starting Material | Key Transformation | Intermediate | Final Steps |
| N-protected Glutamic Acid | Selective reduction of the side-chain carboxylic acid to an aldehyde. | Protected γ-aldehyde of glutamic acid. | Nucleophilic difluoroalkylation of the aldehyde, followed by deprotection. |
| Pyroglutamic Acid | Ring opening and functional group manipulation. | Linear protected amino acid derivative. | Introduction of the difluoro group and deprotection. |
Enzymatic or Biocatalytic Synthesis Approaches for Related Amino Acids
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral amino acids. These methods often proceed under mild reaction conditions and can provide access to enantiomerically pure products.
The synthesis of D-5,5,5-trifluoronorvaline, an intermediate in the synthesis of a γ-secretase inhibitor, has been achieved on a large scale using an engineered D-amino acid dehydrogenase (DAADH). researchgate.net This enzyme catalyzes the stereoselective amination of the corresponding α-keto acid. This demonstrates the potential of enzymatic methods for the synthesis of fluorinated amino acids.
Reductive amination is a powerful reaction for the formation of C-N bonds and is widely used in the synthesis of amines and amino acids. nih.govmdpi.com In this process, a carbonyl group reacts with an amine to form an imine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes to chiral amines with high enantioselectivity. google.com These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. The biocatalytic reductive amination with AmDHs is an attractive method for the synthesis of chiral amines as it uses ammonia (B1221849) as the amine source and can be coupled with a cofactor regeneration system, making the process more efficient and cost-effective.
For the synthesis of 4-amino-5,5-difluoropentanoic acid, a hypothetical biocatalytic route would involve the reductive amination of 5,5-difluoro-4-oxopentanoic acid using an appropriate amine dehydrogenase. The enzyme would catalyze the stereoselective addition of ammonia to the ketone, followed by reduction to yield the desired chiral γ-amino acid. While this specific transformation has not been explicitly reported, the broad substrate scope of many AmDHs suggests its feasibility.
The key components of a biocatalytic reductive amination system are summarized below:
| Component | Function | Example |
| Substrate | The keto-acid precursor to the desired amino acid. | 5,5-difluoro-4-oxopentanoic acid |
| Enzyme | The biocatalyst for the stereoselective amination. | Amine Dehydrogenase (AmDH) |
| Amine Source | Provides the amino group for the reaction. | Ammonia (e.g., from ammonium (B1175870) salts) |
| Cofactor | Provides the reducing equivalents (hydride). | NADH or NADPH |
| Cofactor Regeneration System | Regenerates the reduced form of the cofactor. | Formate dehydrogenase (FDH) with formate, or glucose dehydrogenase (GDH) with glucose. |
Chemoenzymatic Cascade Reactions
The synthesis of 4-amino-5,5-difluoropentanoic acid hydrochloride, a fluorinated analog of γ-aminobutyric acid (GABA), can be efficiently achieved through innovative chemoenzymatic cascade reactions. These methodologies capitalize on the high selectivity and mild reaction conditions offered by biocatalysts, often in combination with traditional chemical synthesis steps to prepare suitable precursors. A prominent strategy involves the use of transaminases for the asymmetric amination of a key precursor, 5,5-difluoro-4-oxopentanoic acid.
A plausible chemoenzymatic cascade commences with the chemical synthesis of the keto acid precursor, followed by a highly stereoselective enzymatic amination. This approach circumvents the challenges associated with traditional chemical methods for introducing chirality, such as the need for chiral auxiliaries or complex resolution procedures.
Synthesis of the Precursor: 5,5-difluoro-4-oxopentanoic acid
The initial step in this chemoenzymatic route is the synthesis of the key intermediate, 5,5-difluoro-4-oxopentanoic acid. While various chemical routes can be envisaged for its preparation, a common approach involves the fluorination of a suitable starting material. For instance, a synthetic pathway could begin with the condensation of a protected malonic acid half-ester with a difluorinated electrophile, followed by deprotection and decarboxylation to yield the target keto acid. The specifics of such a chemical synthesis are beyond the enzymatic focus of this section but are crucial for providing the substrate for the subsequent biocatalytic step.
Enzymatic Asymmetric Amination
The core of the chemoenzymatic cascade is the stereoselective conversion of the prochiral 5,5-difluoro-4-oxopentanoic acid to the corresponding (S)- or (R)-4-amino-5,5-difluoropentanoic acid. This transformation is efficiently catalyzed by ω-transaminases (ω-TAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that transfer an amino group from an amino donor to a ketone or aldehyde acceptor.
The general reaction is as follows:
The choice of the ω-transaminase is critical for achieving high enantioselectivity and conversion. A wide variety of ω-TAs have been identified from different microbial sources and have been engineered to exhibit broad substrate specificity and high stability. For the amination of 5,5-difluoro-4-oxopentanoic acid, a transaminase with a preference for γ-keto acids and tolerance for fluorinated substrates would be ideal.
Several well-characterized ω-transaminases, such as those from Vibrio fluvialis (Vf-ωTA) or Arthrobacter sp. (Ar-ωTA), and their engineered variants, have shown promise in the synthesis of chiral amines from sterically demanding ketones. The active site of these enzymes can often accommodate the difluoromethyl group adjacent to the carbonyl carbon.
To drive the reaction equilibrium towards the product amine, an excess of an amino donor is typically used. Common amino donors include L-alanine, isopropylamine, or D-alanine, depending on the stereoselectivity of the chosen transaminase. The by-product of the reaction is a ketone (e.g., pyruvate (B1213749) from L-alanine or acetone (B3395972) from isopropylamine). In some cascade systems, a coupled enzyme system is employed to remove the by-product and further shift the equilibrium.
Detailed Research Findings
Research into the biocatalytic amination of fluorinated ketones has demonstrated the feasibility of using ω-transaminases for such transformations. While a specific study on 4-amino-5,5-difluoropentanoic acid hydrochloride is not extensively reported in publicly available literature, analogous reactions provide strong evidence for the viability of this approach. For instance, studies on the amination of other fluorinated keto acids have shown high conversions and excellent enantiomeric excesses.
The following table summarizes hypothetical yet plausible results for the screening of different ω-transaminases for the asymmetric amination of 5,5-difluoro-4-oxopentanoic acid, based on typical performance data for similar substrates.
| Enzyme Source | Amino Donor | Co-solvent | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee, %) |
| Arthrobacter sp. (mutant) | Isopropylamine (1 M) | 5% DMSO | 35 | 8.0 | 98 | >99 (S) |
| Vibrio fluvialis | L-Alanine (1 M) | 2% DMF | 30 | 7.5 | 92 | 98 (S) |
| Chromobacterium violaceum | D-Alanine (1 M) | None | 40 | 8.5 | 85 | >99 (R) |
| Pseudomonas fluorescens | Isopropylamine (1 M) | 10% Methanol | 30 | 7.0 | 78 | 95 (S) |
The final step of the synthesis involves the isolation of the amino acid product and its conversion to the hydrochloride salt. This is typically achieved by adjusting the pH of the reaction mixture to the isoelectric point of the amino acid to facilitate its purification, followed by treatment with hydrochloric acid.
Advanced Structural Characterization and Conformational Analysis of 4 Amino 5,5 Difluoropentanoic Acid Hydrochloride
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic analysis is fundamental to determining the molecular structure of 4-amino-5,5-difluoropentanoic acid hydrochloride. A combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SCXRD) provides a complete picture of the molecule's connectivity, stereochemistry, and solid-state conformation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule in solution. For a fluorinated amino acid derivative like 4-amino-5,5-difluoropentanoic acid hydrochloride, a suite of one-dimensional and two-dimensional NMR experiments is required for unambiguous structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation, providing detailed information about the carbon skeleton and the attached protons.
In the ¹H NMR spectrum of 4-amino-5,5-difluoropentanoic acid hydrochloride, distinct signals are expected for the protons at each position along the pentanoic acid chain. The protons on C2 and C3 would likely appear as complex multiplets due to coupling with each other. The proton at C4, adjacent to both the amino group and the difluoromethyl group, would exhibit a characteristic splitting pattern. The geminal fluorine atoms at C5 would split the C4 proton signal, and this proton would also couple to the protons on C3. The acidic proton of the carboxylic acid and the protons of the ammonium (B1175870) group (NH₃⁺) may appear as broad signals or exchange with solvent protons, depending on the solvent used (e.g., D₂O or DMSO-d₆).
The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each of the five carbon atoms in the molecule. The carbonyl carbon (C1) would appear significantly downfield. The carbon bearing the two fluorine atoms (C5) would show a characteristic triplet due to one-bond coupling with the two ¹⁹F nuclei. The chemical shifts of C2, C3, and C4 would be indicative of their respective chemical environments.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for 4-amino-5,5-difluoropentanoic acid hydrochloride (Note: Data is predictive, based on typical chemical shift ranges for analogous structures. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~12.0 (broad s) | Singlet | ~175 |
| C2 (-CH₂) | ~2.5 | Multiplet | ~30 |
| C3 (-CH₂) | ~2.1 | Multiplet | ~25 |
| C4 (-CH(NH₃⁺)) | ~3.5 | Multiplet | ~50 |
| C5 (-CHF₂) | ~6.0 | Triplet of Multiplets | ~115 (t, ¹JCF) |
| -NH₃⁺ | ~8.5 (broad s) | Singlet | N/A |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. nih.gov It offers a wide chemical shift range, which minimizes signal overlap and makes it an excellent probe of the local electronic environment. nih.gov
For 4-amino-5,5-difluoropentanoic acid hydrochloride, the two fluorine atoms at the C5 position are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal would be split into a triplet by the two equivalent protons on the adjacent C4 carbon (H4), assuming free rotation allows for this coupling. The chemical shift of this signal provides valuable information about the electronic effects of the neighboring functional groups. The simplicity of the spectrum confirms the presence of a terminal -CHF₂ group.
While 1D NMR provides information about individual atoms, 2D NMR experiments are essential for mapping the connections between them.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. sdsu.edu For 4-amino-5,5-difluoropentanoic acid hydrochloride, COSY would show correlations between the protons on C2 and C3, and between the protons on C3 and the proton on C4, confirming the integrity of the aliphatic backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edunih.gov This technique would be used to definitively assign each proton resonance to its corresponding carbon atom in the backbone (C2, C3, C4, and C5), pairing the data from the ¹H and ¹³C spectra.
Protons on C2 correlating to the carbonyl carbon (C1) and C3.
The proton on C4 correlating to C2, C3, and the difluoromethyl carbon (C5).
The proton on C5 correlating to C3 and C4. These correlations would unambiguously piece together the entire carbon framework and confirm the placement of the functional groups.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
While NMR spectroscopy reveals the structure in solution, Single-Crystal X-ray Diffraction (SCXRD) provides the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining molecular geometry.
A successful SCXRD analysis of a suitable single crystal of 4-amino-5,5-difluoropentanoic acid hydrochloride would yield a wealth of structural information. The resulting crystal structure would reveal the precise spatial coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsion angles.
This data would confirm the pentanoic acid backbone and the positions of the amino and difluoro substituents. Furthermore, it would provide insight into the molecule's preferred conformation in the solid state, including the puckering of the carbon chain. The analysis would also detail the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds between the ammonium group (NH₃⁺), the carboxylate group (-COO⁻, in its zwitterionic form), and the chloride counter-ion (Cl⁻).
Table 2: Representative Bond Parameters Expected from SCXRD Analysis (Note: Values are typical for similar chemical functionalities and serve as a predictive guide.)
| Bond | Expected Bond Length (Å) |
| C-C (aliphatic) | 1.52 - 1.54 |
| C-N (ammonium) | 1.47 - 1.49 |
| C-F | 1.33 - 1.35 |
| C=O (carboxylate) | ~1.25 |
| C-O (carboxylate) | ~1.25 |
| Angle | Expected Bond Angle (°) |
| C-C-C (aliphatic) | 109 - 112 |
| F-C-F | ~106 |
| O-C-O (carboxylate) | ~125 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
In the crystalline solid state of 4-amino-5,5-difluoropentanoic acid hydrochloride, a complex network of intermolecular interactions is anticipated, governing its packing, stability, and physicochemical properties. The primary forces at play are strong hydrogen bonds, with potential contributions from weaker halogen bonds and van der Waals forces.
Hydrogen Bonding: The structure contains several potent hydrogen bond donors and acceptors. The protonated amino group (-NH3+) is a strong hydrogen bond donor, capable of forming multiple interactions with hydrogen bond acceptors. The carboxylic acid group (-COOH) is also a key participant, acting as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). The chloride counter-ion (Cl-) is a strong hydrogen bond acceptor.
In the solid state, it is expected that the ammonium group forms robust N-H···Cl hydrogen bonds with the chloride ions. nih.govacs.org Additionally, the ammonium group and the carboxylic acid group can engage in N-H···O and O-H···O hydrogen bonds, respectively, linking adjacent molecules of the amino acid into chains or more complex three-dimensional networks. nih.gov The presence and strength of these hydrogen bonds can be investigated and characterized using techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govacs.org
Halogen Bonding: The role of the gem-difluoro group (-CF2) in intermolecular interactions is more nuanced. While fluorine is the most electronegative element, its ability to act as a halogen bond donor is weak compared to heavier halogens like bromine and iodine. nih.gov Halogen bonding occurs when there is a region of positive electrostatic potential (a σ-hole) on the halogen atom, which can interact favorably with a nucleophile. acs.org For fluorine, this σ-hole is generally small or non-existent unless it is attached to a very strong electron-withdrawing group.
Despite its weakness, the potential for C-F···O or C-F···N interactions cannot be entirely discounted in the crystal lattice, where packing efficiency might orient these groups favorably. acs.orgresearchgate.net These interactions, if present, would be significantly weaker than the hydrogen bonds and would primarily serve to fine-tune the crystal packing. The modulation of intermolecular forces through fluorination is a recognized strategy in medicinal chemistry and materials science to influence molecular conformation and binding affinity. nih.govresearchgate.net
Below is a table summarizing the expected intermolecular interactions.
| Interaction Type | Donor | Acceptor | Expected Strength |
| Hydrogen Bond | Ammonium (-NH3+) | Chloride (Cl-) | Strong |
| Hydrogen Bond | Ammonium (-NH3+) | Carbonyl Oxygen (-C=O) | Moderate to Strong |
| Hydrogen Bond | Carboxyl (-OH) | Chloride (Cl-) | Moderate |
| Hydrogen Bond | Carboxyl (-OH) | Carbonyl Oxygen (-C=O) | Moderate |
| Halogen Bond | Carbon-Fluorine (C-F) | Carbonyl Oxygen (-C=O) | Weak / Situational |
| Halogen Bond | Carbon-Fluorine (C-F) | Chloride (Cl-) | Weak / Situational |
Conformational Studies and Stereochemical Purity Determination
Chiral Resolution Methodologies for Enantiomeric Separation
As 4-amino-5,5-difluoropentanoic acid possesses a chiral center at the C4 carbon, it exists as a pair of enantiomers. The separation of this racemic mixture into its individual enantiomers, a process known as chiral resolution, is critical for stereospecific applications. The primary methods for achieving this are diastereomeric salt formation and chromatographic chiral separation.
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgunchainedlabs.com
For the resolution of a racemic amino acid like 4-amino-5,5-difluoropentanoic acid, a chiral base would typically be used to form salts with the carboxylic acid group. However, since the target compound is itself a hydrochloride salt with a protonated amine, a more common strategy involves using an enantiomerically pure acid as the resolving agent. Common resolving agents for amines and amino acids include tartaric acid, mandelic acid, or camphorsulfonic acid. gavinpublishers.com
The process would involve:
Dissolving the racemic 4-amino-5,5-difluoropentanoic acid hydrochloride and a sub-stoichiometric amount of a chiral resolving agent (e.g., (R,R)-tartaric acid) in a suitable solvent.
Allowing one of the less soluble diastereomeric salts to crystallize out of the solution.
Separating the crystals by filtration.
Liberating the desired enantiomer from the purified diastereomeric salt by treatment with a base or acid to remove the resolving agent. gavinpublishers.com
The efficiency of the resolution is highly dependent on the choice of resolving agent and the solvent system, which are typically determined through empirical screening. unchainedlabs.com
Chromatographic Chiral Separation
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative method for separating enantiomers. mdpi.com This technique relies on the differential interactions between the two enantiomers and the chiral environment of the CSP, leading to different retention times.
For the separation of amino acid enantiomers, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose (B213188) or amylose (B160209) are highly versatile and are frequently used for a broad range of chiral compounds, including N-protected amino acids. phenomenex.com
Macrocyclic Glycopeptide-based CSPs: Chiral selectors such as vancomycin (B549263) and teicoplanin are particularly effective for separating underivatized amino acids. These CSPs possess ionic groups, making them well-suited for polar and zwitterionic analytes.
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines and amino acids, where the chiral recognition mechanism involves the complexation of the protonated amino group within the chiral crown ether cavity.
The choice of mobile phase, often a mixture of an organic solvent (like ethanol (B145695) or acetonitrile) and an aqueous buffer, is critical for optimizing the separation by influencing retention and enantioselectivity.
Diastereomer Separation and Characterization
The separation of diastereomers is fundamentally simpler than that of enantiomers because they possess distinct physical properties. This principle is exploited not only in diastereomeric salt formation but also in analytical methods where enantiomers are first converted into diastereomers through derivatization.
A common strategy involves reacting the racemic amino acid with an enantiomerically pure chiral derivatizing agent. The resulting mixture of diastereomers can then be separated using standard, non-chiral chromatography (e.g., reversed-phase HPLC). Once separated, the diastereomers can be characterized by spectroscopic methods, primarily NMR, to confirm their structure and purity. The relative and absolute configurations can often be determined through X-ray crystallography of a suitable crystalline derivative or by advanced NMR techniques.
Analysis of Conformational Preferences in Solution and Solid State
The introduction of a gem-difluoro group at the C5 position is expected to have a significant impact on the conformational preferences of the pentanoic acid backbone. Fluorine's high electronegativity and the stereoelectronic effects of the C-F bonds can influence torsional angles and favor specific rotamers. nih.gov
Solution State Analysis: In solution, the molecule will exist as an equilibrium of different conformers. The study of these preferences is crucial for understanding its interaction with biological targets.
NMR Spectroscopy: High-resolution NMR is a primary tool for this analysis. Information about dihedral angles can be extracted from the magnitude of three-bond proton-proton (3JHH) and proton-fluorine (3JHF) coupling constants. nih.gov
19F NMR: The fluorine atoms serve as a sensitive probe of the local chemical environment. nih.gov The 19F NMR chemical shifts can provide valuable information about conformational changes, as they are highly sensitive to the molecule's geometry and solvent interactions. ed.ac.ukrsc.org Computational chemistry, such as Density Functional Theory (DFT), is often used in conjunction with experimental NMR data to model the potential energy surface and predict the relative populations of stable conformers. unimi.it
Solid State Analysis: In the solid state, the molecule adopts a single, low-energy conformation that is influenced by both intramolecular forces and intermolecular packing forces in the crystal lattice.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and conformation in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsional angles of the molecule, as well as provide a detailed map of the intermolecular hydrogen and halogen bonding network. nih.gov The conformation of the perfluorinated carbon chain in some molecules has been observed to adopt a helical configuration to maximize the separation between fluorine atoms, which could be a factor in the solid-state structure of this compound.
A hypothetical comparison of conformational analysis techniques is presented in the table below.
| Technique | State | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Solid | Precise 3D structure, bond lengths/angles, intermolecular interactions | Definitive structural information | Requires suitable single crystals; conformation may be influenced by packing forces |
| NMR Spectroscopy (1H, 13C, 19F) | Solution | Time-averaged conformation, rotamer populations, dihedral angles | Provides data on dynamic equilibrium in solution | Derived structure is an average over multiple conformers; interpretation can be complex |
| Computational Modeling (DFT) | Theoretical | Relative energies of conformers, predicted geometries, rotational barriers | Allows exploration of full conformational space; aids interpretation of experimental data | Accuracy is dependent on the level of theory and solvent model used |
Chemical Reactivity and Derivatization Studies of 4 Amino 5,5 Difluoropentanoic Acid Hydrochloride
Functional Group Transformations and Reaction Mechanisms
The reactivity of 4-amino-5,5-difluoropentanoic acid hydrochloride can be systematically explored by examining the transformations of its primary amino and carboxylic acid groups.
Reactions of the Primary Amino Moiety
The primary amino group in 4-amino-5,5-difluoropentanoic acid hydrochloride serves as a nucleophilic center, readily participating in reactions with various electrophiles.
Acylation Reactions: The primary amino group can be acylated to form amides using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-4-amino-5,5-difluoropentanoic acid. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction.
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-acetyl-4-amino-5,5-difluoropentanoic acid | Base (e.g., triethylamine), aprotic solvent |
| Acetic anhydride (B1165640) | N-acetyl-4-amino-5,5-difluoropentanoic acid | Base or acidic catalyst |
| Carboxylic acid + DCC | N-acyl-4-amino-5,5-difluoropentanoic acid | Dicyclohexylcarbodiimide (B1669883) (DCC), solvent |
Alkylation Reactions: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to mono- or di-alkylated products depending on the stoichiometry of the reactants and the reaction conditions. The presence of the gem-difluoro group might slightly reduce the nucleophilicity of the amino group due to its electron-withdrawing nature, potentially requiring more forcing conditions compared to non-fluorinated analogs.
| Alkylating Agent | Product (Major) | Reaction Conditions |
| Methyl iodide | 4-(methylamino)-5,5-difluoropentanoic acid | Base, polar solvent |
| Benzyl (B1604629) bromide | 4-(benzylamino)-5,5-difluoropentanoic acid | Base, polar solvent |
Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration.
Cyclization Reactions: Intramolecular cyclization can occur to form lactams. For 4-amino-5,5-difluoropentanoic acid, this would lead to the formation of a six-membered ring lactam, 5,5-difluoro-piperidin-2-one. This cyclization is typically promoted by heat or the use of coupling agents that activate the carboxylic acid group, facilitating intramolecular nucleophilic attack by the amino group. The gem-difluoro group at the 5-position is expected to influence the ease of cyclization and the stability of the resulting lactam.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is susceptible to a range of transformations, including esterification, amidation, reduction, and oxidation.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reaction with an alkyl halide after conversion to the carboxylate salt. The reaction with diazomethane (B1218177) provides a clean method for the formation of the methyl ester.
| Reagent | Product | Reaction Conditions |
| Methanol, H+ | Methyl 4-amino-5,5-difluoropentanoate | Acid catalyst (e.g., H2SO4), heat |
| Thionyl chloride, then Ethanol (B145695) | Ethyl 4-amino-5,5-difluoropentanoate | Two-step process |
| Diazomethane | Methyl 4-amino-5,5-difluoropentanoate | Ethereal solution |
Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group for nucleophilic attack by the amine.
| Amine | Coupling Agent | Product |
| Ammonia (B1221849) | DCC | 4-amino-5,5-difluoropentanamide |
| Benzylamine | EDC | N-benzyl-4-amino-5,5-difluoropentanamide |
Reduction Reactions: The carboxylic acid group can be reduced to a primary alcohol, yielding 4-amino-5,5-difluoropentan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The amino group would likely need to be protected prior to reduction to avoid side reactions.
Oxidation Reactions: Due to the presence of the gem-difluoro group, the carbon chain is generally stable towards oxidation. The carboxylic acid group itself is at a high oxidation state and is resistant to further oxidation under standard conditions. Forced oxidative conditions could lead to degradation of the molecule.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization is a common technique used to enhance the volatility and detectability of amino acids for chromatographic analysis.
Both pre-column and post-column derivatization methods are widely used for amino acid analysis. In pre-column derivatization, the amino acid is chemically modified before being introduced into the chromatography system. This is often preferred for its efficiency and the ability to use a wider range of reagents. Post-column derivatization involves reacting the amino acid with a reagent after separation on the column and before detection.
Phenyl isothiocyanate (PITC), also known as Edman's reagent, is a well-established pre-column derivatization reagent for both primary and secondary amino acids. The reaction proceeds under alkaline conditions, where the isothiocyanate group of PITC reacts with the amino group of the amino acid to form a phenylthiocarbamyl (PTC) derivative. These PTC-amino acids are stable and can be readily detected by UV absorbance at 254 nm.
The general procedure for PITC derivatization involves:
Dissolving the amino acid sample in a basic coupling solution (e.g., a mixture of acetonitrile (B52724), pyridine, and triethylamine (B128534) in water).
Adding PITC and allowing the reaction to proceed at room temperature.
Removing the excess reagent and solvents under vacuum.
Re-dissolving the PTC-amino acid derivative in a suitable solvent for HPLC analysis.
For 4-amino-5,5-difluoropentanoic acid hydrochloride, it is crucial to ensure that the initial hydrochloride salt is neutralized by the basic coupling solution to free the amino group for reaction with PITC. The resulting PTC derivative would be amenable to separation by reversed-phase HPLC.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Preparation | Dissolution of the amino acid in a basic coupling buffer. | Neutralization of the hydrochloride salt is essential. |
| 2. Derivatization | Reaction with PITC at room temperature. | The reaction is typically rapid (5-10 minutes). |
| 3. Reagent Removal | Evaporation of excess PITC and solvents. | Prevents interference in the chromatographic analysis. |
| 4. Analysis | Separation of the PTC-amino acid by RP-HPLC with UV detection. | Detection is typically at 254 nm. |
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating reagent commonly used for the derivatization of amino acids prior to gas chromatography-mass spectrometry (GC-MS) analysis. Silylation replaces the active hydrogens on the amino and carboxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, thereby increasing the volatility and thermal stability of the amino acid.
The derivatization with MTBSTFA typically involves heating the dried amino acid sample with the reagent in a suitable solvent like acetonitrile or pyridine. The resulting TBDMS derivatives are then analyzed by GC-MS. MTBSTFA is known to produce stable derivatives that are less sensitive to moisture compared to other silylating reagents.
A general protocol for MTBSTFA derivatization includes:
Drying the amino acid sample, which is critical as MTBSTFA is sensitive to moisture.
Adding MTBSTFA and a solvent (e.g., acetonitrile) and heating the mixture.
Direct injection of the derivatized sample into the GC-MS system.
For 4-amino-5,5-difluoropentanoic acid hydrochloride, the hydrochloride must be removed or neutralized prior to derivatization, as acidic conditions can interfere with the silylation reaction. The presence of the gem-difluoro group is not expected to interfere with the silylation of the amino and carboxyl groups.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Preparation | Thorough drying of the amino acid sample. | Moisture can lead to poor reaction yield. |
| 2. Derivatization | Reaction with MTBSTFA at elevated temperatures (e.g., 100°C). | Reaction time and temperature may need optimization. |
| 3. Analysis | Separation and detection of the TBDMS-amino acid by GC-MS. | The derivatives produce characteristic mass spectra for identification. |
Pre-column and Post-column Derivatization Techniques for Chromatographic Analysis
Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)
The chemical reactivity of 4-amino-5,5-difluoropentanoic acid hydrochloride with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent, is a cornerstone of its analytical characterization, particularly for chiral analysis. nih.govsemanticscholar.orgnih.gov This derivatization process is a widely adopted pre-column modification technique in reverse-phase high-performance liquid chromatography (RP-HPLC) for the quantitative analysis of amino acids. springernature.comresearchgate.net The reaction involves the stoichiometric interaction of the primary amino group of 4-amino-5,5-difluoropentanoic acid with FDAA. researchgate.net This reaction yields stable diastereomeric derivatives that can be effectively separated and quantified. nih.govresearchgate.net
The core of this derivatization lies in the introduction of a covalently bound chromophore, the dinitrophenyl alanine (B10760859) amide moiety, onto the amino acid. springernature.comresearchgate.net This chromophoric group strongly absorbs ultraviolet light at approximately 340 nm, which allows for sensitive photometric detection in the subnanomolar range. researchgate.net The formation of diastereomers is a key aspect of this method, enabling the separation of enantiomeric forms of amino acids like 4-amino-5,5-difluoropentanoic acid. nih.govsemanticscholar.org
The general protocol for the derivatization of an amino acid such as 4-amino-5,5-difluoropentanoic acid hydrochloride with FDAA involves dissolving the amino acid in a suitable buffer, followed by the addition of Marfey's reagent. The reaction mixture is then incubated to ensure the complete formation of the diastereomeric derivatives. After the reaction, the mixture can be directly analyzed by RP-HPLC. The separation of the resulting diastereomers allows for the determination of the enantiomeric composition of the original amino acid sample. nih.govresearchgate.net
Table 1: Characteristics of FDAA Derivatization
| Feature | Description |
| Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) |
| Analyte Functional Group | Primary amine |
| Reaction Product | Diastereomeric derivatives |
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Detection Method | UV-Vis Spectroscopy (typically at 340 nm) |
| Key Advantage | Enables chiral separation and sensitive quantification of amino acids |
Development of Novel Derivatizing Agents for Enhanced Selectivity and Sensitivity
While FDAA is a robust and widely used derivatizing agent, ongoing research focuses on the development of novel agents to further enhance the selectivity and sensitivity of amino acid analysis, which would be applicable to compounds like 4-amino-5,5-difluoropentanoic acid hydrochloride. These advancements aim to address some of the limitations of existing methods and to improve detection limits, particularly for trace-level analysis in complex biological matrices. nih.govresearchgate.netnih.gov
One area of development involves the synthesis of structural variants of Marfey's reagent. By modifying the chiral auxiliary part of the reagent (the L-alanine amide in FDAA), researchers have created new chiral derivatizing agents. semanticscholar.org These variants can offer different chromatographic retention behaviors and improved resolution for specific amino acids. The design of these new agents often focuses on introducing different L- and D-amino acid amides into the 1,5-difluoro-2,4-dinitrobenzene (B51812) moiety. nih.gov
Another approach to enhancing sensitivity is the development of derivatizing agents that are more compatible with mass spectrometry (MS) detection. For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), a derivative of FDAA, has been shown to provide more robust signals in liquid chromatography-mass spectrometry (LC-MS) analysis of amino acids. mdpi.com This allows for highly sensitive detection and quantification, which is crucial for metabolomics and other applications where sample amounts are limited. nih.govresearchgate.net The "highly sensitive-advanced Marfey's method" (HS-advanced Marfey's method) utilizes such novel reagents to detect infinitesimal amounts of amino acids. nih.govresearchgate.net
Furthermore, research has explored the development of derivatizing agents that target multiple functional groups on the amino acid. For example, a method using 1-bromobutane (B133212) derivatizes the amino, carboxyl, and phenolic hydroxyl groups of amino acids, thereby improving their hydrophobicity and basicity for enhanced detection by LC-MS/MS. rsc.org Other novel reagents, such as 2-(11H-benzo[α]-carbazol-11-yl) ethyl chloroformate (BCEC–Cl), have been designed to yield highly fluorescent derivatives, enabling very high detection sensitivities for a broad range of amino acids. researchgate.net
The continuous development of these novel derivatizing agents provides a growing toolbox for the analysis of amino acids, including 4-amino-5,5-difluoropentanoic acid hydrochloride, with ever-increasing selectivity and sensitivity.
Table 2: Examples of Novel Derivatizing Agents and Their Advantages
| Derivatizing Agent | Advantage | Analytical Method |
| Structural Variants of FDAA | Improved chromatographic resolution for specific amino acids | RP-HPLC |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Enhanced signal intensity in mass spectrometry | LC-MS |
| 1-bromobutane | Derivatization of multiple functional groups for improved hydrophobicity | LC-MS/MS |
| 2-(11H-benzo[α]-carbazol-11-yl) ethyl chloroformate (BCEC–Cl) | High fluorescence for enhanced detection sensitivity | HPLC with Fluorescence Detection |
Applications As a Building Block in Organic and Bioorganic Synthesis Research
Incorporation into Peptidic and Peptidomimetic Structures
The incorporation of fluorinated amino acids like 4-amino-5,5-difluoropentanoic acid into peptide backbones is a key strategy for creating novel peptides and peptidomimetics with enhanced properties. Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability.
The synthesis of peptides containing 4-amino-5,5-difluoropentanoic acid can be achieved through established methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). Both methods require the amino acid to be appropriately protected, typically with an N-terminal fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to control the stepwise assembly of the peptide chain.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting. kennesaw.educhempep.com The process involves covalently attaching the C-terminal amino acid of the desired sequence to an insoluble polymer resin and sequentially adding the subsequent N-protected amino acids. wpmucdn.com The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by filtration and washing, simplifying the purification process. luxembourg-bio.com
The incorporation of N-protected 4-amino-5,5-difluoropentanoic acid via SPPS follows a standard cycle of deprotection and coupling reactions. kennesaw.edu
General SPPS Cycle for Incorporation:
Resin Preparation : A suitable resin, such as Rink amide resin for C-terminally amidated peptides, is prepared. dovepress.com
Deprotection : The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a free amine. wpmucdn.com
Activation & Coupling : The carboxylic acid of the incoming N-Fmoc-4-amino-5,5-difluoropentanoic acid is activated using a coupling reagent. This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the growing chain. wpmucdn.com
Washing : The resin is thoroughly washed to remove unreacted reagents and by-products.
This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). dovepress.com
| Step | Description | Common Reagents |
|---|---|---|
| Deprotection | Removal of the N-terminal Fmoc group from the growing peptide chain. | 20% Piperidine in DMF |
| Activation | Activation of the carboxylic acid of the incoming Fmoc-protected amino acid. | HBTU, HATU, DIC with Oxyma or HOBt |
| Coupling | Formation of the peptide bond between the activated amino acid and the deprotected N-terminus on the resin. | Activated amino acid solution with a base like DIPEA |
| Final Cleavage | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. | 95% Trifluoroacetic Acid (TFA), with scavengers (e.g., H₂O, TIPS) |
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical approach that remains valuable for large-scale synthesis. chempep.comspringernature.com In this method, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. nih.govekb.eg
The incorporation of 4-amino-5,5-difluoropentanoic acid in solution-phase synthesis involves the reaction between two protected amino acids or peptide fragments. ekb.eg One fragment must have a free C-terminus and a protected N-terminus, while the other must have a free N-terminus and a protected C-terminus (often as a methyl or benzyl (B1604629) ester). masterorganicchemistry.com A coupling reagent is used to facilitate the formation of the peptide bond. mdpi.com While this method offers flexibility and is scalable, it can be more labor-intensive due to the need for purification of each intermediate peptide. nih.gov
The introduction of fluorine into amino acids can significantly influence the conformational preferences and stability of peptides. researchgate.net Fluorine is highly electronegative and has a van der Waals radius intermediate between hydrogen and oxygen. The gem-difluoromethylene group (CF₂) in 4-amino-5,5-difluoropentanoic acid can exert powerful stereoelectronic effects on the peptide backbone.
Research on other fluorinated amino acids has shown that these effects can be used to stabilize specific secondary structures, such as β-turns or helices. researchgate.netnih.gov The C-F bond can participate in non-covalent interactions and influence local dipole moments, which in turn restricts the available conformational space of the peptide backbone. researchgate.net This conformational restriction can lead to peptides with more defined three-dimensional structures. nih.gov
Potential Conformational Effects of the 5,5-difluoro Group:
Gauche Effect : The preference for a gauche conformation around the C4-C5 bond due to hyperconjugation between the C-C bonding orbital and the C-F antibonding orbitals could restrict side-chain and backbone torsion angles.
Steric Constraints : The CF₂ group is sterically larger than a CH₂ group, which can limit rotational freedom and favor specific peptide folds.
Modulation of Acidity/Basicity : The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the nearby amino group, potentially altering hydrogen bonding patterns and electrostatic interactions within the peptide.
While specific structural studies on peptides containing 4-amino-5,5-difluoropentanoic acid are not widely documented in the available literature, the known effects of fluorination suggest it is a valuable tool for designing peptides with enhanced structural stability and tailored conformations. ias.ac.innih.govresearchgate.netnih.gov
Synthesis of Fluorinated Peptides and Their Analogs
Role in Complex Organic Molecule Synthesis
Beyond peptides, amino acids and their derivatives serve as versatile chiral building blocks for the synthesis of complex, enantiomerically pure organic molecules, including natural products and pharmaceuticals.
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After guiding the formation of the desired stereocenter, the auxiliary can be removed and ideally recycled. wikipedia.org Amino acids and their derivatives are frequently used as chiral auxiliaries due to their ready availability in enantiopure form. researchgate.net
Although specific examples detailing the use of 4-amino-5,5-difluoropentanoic acid as a chiral auxiliary are not prominent in the reviewed literature, its structure contains the necessary features for such an application. The chiral center at C4 could be used to direct stereoselective reactions, such as alkylations or aldol (B89426) additions, on a prochiral substrate temporarily attached to the molecule. wikipedia.org For example, the amino acid could be converted into a chiral oxazolidinone-like structure, a well-known class of auxiliaries, to direct the formation of new stereocenters with high diastereoselectivity. nih.gov
Synthesis of Macrocyclic and Heterocyclic Systems
The strategic incorporation of fluorinated building blocks is a recognized approach in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the conformation, metabolic stability, and binding affinity of peptides and other complex molecules. In the context of macrocyclic and heterocyclic synthesis, fluorinated amino acids are valuable synthons for creating novel structures with potentially improved therapeutic profiles.
Despite the general interest in fluorinated amino acids for these applications, a review of the scientific literature reveals a notable absence of specific studies detailing the use of 4-amino-5,5-difluoropentanoic acid hydrochloride as a building block for the synthesis of macrocyclic or heterocyclic systems. While general methodologies exist for the synthesis of such systems using other fluorinated amino acids, there are no specific research findings or detailed synthetic protocols that utilize this particular compound.
Use in Natural Product Synthesis Research
The synthesis of natural products and their analogues is a cornerstone of drug discovery and chemical biology. The incorporation of unnatural amino acids, including those containing fluorine, into synthetic routes allows for the creation of novel derivatives with potentially enhanced biological activity or stability compared to their natural counterparts.
However, a thorough search of the chemical literature indicates that 4-amino-5,5-difluoropentanoic acid hydrochloride has not been reported as a building block in the total synthesis or semi-synthesis of any natural products. Research in this area has utilized a variety of other fluorinated amino acids to probe biological mechanisms or to develop new therapeutic agents, but the application of this specific difluorinated pentanoic acid derivative in natural product synthesis remains an unexplored area of research.
Computational and Theoretical Investigations of 4 Amino 5,5 Difluoropentanoic Acid Hydrochloride
Molecular Dynamics Simulations for Conformational Analysis in Different Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational preferences of molecules in different environments, such as in aqueous solution. nih.govnih.govcdnsciencepub.com An MD simulation of 4-amino-5,5-difluoropentanoic acid hydrochloride would involve placing the molecule in a simulation box filled with water molecules and simulating its movement over time based on a chosen force field (e.g., AMBER, CHARMM). acs.org
The simulations would reveal the accessible conformations of the molecule and the timescales of transitions between them. The analysis of the simulation trajectory would provide information on the preferred dihedral angles of the carbon backbone and the orientation of the amino and carboxylic acid groups. The presence of the difluoro group is expected to introduce specific conformational preferences due to steric and electrostatic interactions. nih.govacs.org
MD simulations would also allow for the study of the hydration shell around the molecule, providing insights into its interactions with the surrounding water molecules. The hydrogen bonding patterns between the amino and carboxyl groups of the molecule and water would be of particular interest.
Reaction Pathway Modeling and Mechanistic Insights into its Chemical Transformations
Computational modeling can be used to investigate the mechanisms of chemical reactions involving 4-amino-5,5-difluoropentanoic acid hydrochloride. This involves identifying the transition states connecting reactants and products and calculating the activation energies for different possible reaction pathways. rsc.org
For instance, the mechanism of a potential intramolecular cyclization or an enzymatic transformation could be elucidated. DFT calculations are commonly used to locate transition state geometries and compute reaction barriers. The unique electronic effects of the fluorine atoms are expected to play a significant role in the reactivity and reaction mechanisms of the molecule. semanticscholar.orgresearchgate.net For example, the strong electron-withdrawing nature of fluorine can influence the stability of charged intermediates and transition states.
Analysis of Fluorine Effects on Molecular Properties through Computational Chemistry
The presence of fluorine atoms significantly influences the physicochemical properties of organic molecules. acs.orgnih.govnih.gov Computational chemistry provides a powerful means to quantify these effects.
The acidity of the carboxylic acid group and the basicity of the amino group in 4-amino-5,5-difluoropentanoic acid hydrochloride are significantly affected by the presence of the two fluorine atoms. The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the conjugate base of the carboxylic acid, thereby increasing its acidity (lowering the pKa). acs.orgresearchgate.netmdpi.com Conversely, the same inductive effect withdraws electron density from the amino group, making it less basic (lowering its pKa).
Computational methods can be used to predict the pKa values of the acidic and basic centers. This is often done by calculating the Gibbs free energy change for the deprotonation/protonation reactions in a solvent model.
Predicted pKa Shifts Due to Fluorination:
| Compound | Functional Group | Predicted pKa |
| Pentanoic acid | Carboxylic acid | ~4.8 |
| 4-aminopentanoic acid | Carboxylic acid | ~4.5 |
| 4-amino-5,5-difluoropentanoic acid | Carboxylic acid | ~3.5 - 4.0 |
| 4-aminopentanoic acid | Amino group | ~10.5 |
| 4-amino-5,5-difluoropentanoic acid | Amino group | ~9.0 - 9.5 |
Note: The pKa values for the non-fluorinated and the target compound are illustrative and based on general trends observed for fluorinated organic molecules. acs.orgmdpi.comresearchgate.net
Impact on Dipole Moments and Electrostatic Potentials
The introduction of fluorine atoms into organic molecules profoundly influences their electronic properties due to fluorine's high electronegativity. In the case of 4-amino-5,5-difluoropentanoic acid hydrochloride, the gem-difluoro group at the C5 position is expected to have a significant impact on the molecule's dipole moment and the topography of its electrostatic potential surface. Computational and theoretical investigations provide a framework for understanding and quantifying these electronic alterations.
| Compound | Calculated Dipole Moment (Debye) - Hypothetical |
|---|---|
| 4-aminopentanoic acid hydrochloride | ~2-4 D |
| 4-amino-5,5-difluoropentanoic acid hydrochloride | ~5-7 D |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.
For 4-amino-5,5-difluoropentanoic acid hydrochloride, the MEP surface would be characterized by distinct regions of positive and negative potential. The area surrounding the two fluorine atoms would exhibit a strong negative potential (typically colored red in MEP maps) due to the high electron density drawn by these atoms. Conversely, the ammonium (B1175870) group (-NH3+) would be a region of strong positive potential (typically colored blue), indicating a deficiency of electrons. The carboxylic acid group would also contribute to the complex electrostatic landscape of the molecule.
Computational models can generate detailed MEP surfaces, providing insights into intermolecular interactions. The pronounced negative potential near the difluoro group can influence how the molecule orients itself when approaching other molecules or biological targets. This directed electrostatic interaction can play a crucial role in its chemical and biological activity. The stark contrast between the electron-rich difluoromethyl group and the electron-poor ammonium group creates a highly polarized molecule, a feature that is central to its behavior in a biological environment.
Advanced Analytical Method Development for Research Purposes
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental in determining the purity of 4-amino-5,5-difluoropentanoic acid hydrochloride and for its precise quantification in various matrices. The polar nature of this amino acid, coupled with the presence of fluorine atoms, presents unique challenges and opportunities for chromatographic separation.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like amino acids. For 4-amino-5,5-difluoropentanoic acid hydrochloride, several HPLC modes can be employed, each with its own set of advantages.
Reversed-phase HPLC (RP-HPLC) is a common starting point. However, the high polarity of the target analyte may lead to poor retention on traditional C18 columns. To overcome this, several strategies can be implemented. One approach is the use of ion-pairing agents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), in the mobile phase. These agents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.
Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724). This creates a water-enriched layer on the stationary phase, into which the polar analyte can partition, leading to its retention. HILIC is particularly well-suited for the analysis of polar compounds that are poorly retained in RP-HPLC.
Given the chiral center in 4-amino-5,5-difluoropentanoic acid hydrochloride, chiral HPLC is essential for separating its enantiomers. This can be achieved using chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, leading to their separation.
Detection of 4-amino-5,5-difluoropentanoic acid hydrochloride can be challenging due to the absence of a strong chromophore. Therefore, derivatization with a UV-active or fluorescent tag is often necessary. Alternatively, universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed. When coupled with mass spectrometry, HPLC-MS provides a highly sensitive and selective method for both quantification and structural confirmation.
Interactive Table: Representative HPLC Parameters for the Analysis of 4-amino-5,5-difluoropentanoic acid hydrochloride
| Parameter | Reversed-Phase (Ion-Pair) | Hydrophilic Interaction (HILIC) | Chiral Separation |
| Column | C18, 5 µm, 4.6 x 250 mm | Amide, 3.5 µm, 2.1 x 100 mm | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium (B1175870) Acetate in Water | Heptane/Ethanol (B145695)/TFA |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile | - (Isocratic) |
| Gradient | 5% to 95% B over 20 min | 95% to 50% B over 15 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 40 °C | 25 °C |
| Detection | UV at 210 nm (with derivatization) or ELSD/CAD/MS | ELSD/CAD/MS | UV at 220 nm |
| Injection Vol. | 10 µL | 5 µL | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of amino acids, a derivatization step is mandatory to convert 4-amino-5,5-difluoropentanoic acid hydrochloride into a more volatile and thermally stable form.
Common derivatization strategies for amino acids include silylation and acylation. Silylation involves the reaction of the amino and carboxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. Acylation, often performed in a two-step process, involves esterification of the carboxyl group followed by acylation of the amino group, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).
The choice of derivatization reagent can influence the chromatographic resolution and the fragmentation pattern in the mass spectrometer. The resulting volatile derivatives are then separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification.
Interactive Table: Common Derivatization Agents and GC-MS Parameters for Amino Acid Analysis
| Parameter | Silylation | Acylation |
| Derivatization Agent | BSTFA with 1% TMCS, MTBSTFA | 1. Propanol/HCl, 2. PFPA |
| Reaction Conditions | 70°C for 30 min | 1. 110°C for 20 min, 2. 60°C for 15 min |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | HP-5, 30 m x 0.32 mm, 0.25 µm |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C | 260 °C |
| Oven Program | 80°C (2 min hold), ramp to 280°C at 10°C/min | 100°C (1 min hold), ramp to 250°C at 8°C/min |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Mass Range | m/z 50-650 | m/z 50-550 |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. For 4-amino-5,5-difluoropentanoic acid hydrochloride, advanced mass spectrometry techniques provide detailed molecular information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acids, as it typically produces intact protonated molecules [M+H]⁺. In the positive ion mode, 4-amino-5,5-difluoropentanoic acid hydrochloride is expected to readily form a protonated molecular ion.
Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the molecule. By isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of protonated amino acids often involves the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxylic acid group. The presence of the difluoro group on the pentanoic acid chain will influence the fragmentation pathways and can provide valuable structural information.
Interactive Table: Predicted ESI-MS and MS/MS Ions for 4-amino-5,5-difluoropentanoic acid hydrochloride
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 168.0776 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 150.0670 | Loss of water |
| [M+H-NH₃]⁺ | 151.0511 | Loss of ammonia |
| [M+H-HCOOH]⁺ | 122.0670 | Loss of formic acid |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and for confirming its identity. By measuring the mass-to-charge ratio of an ion with high precision (typically to within 5 ppm), the elemental formula can be confidently assigned.
For 4-amino-5,5-difluoropentanoic acid hydrochloride, HRMS can be used to confirm the elemental composition of the protonated molecular ion, C₅H₁₀F₂NO₂⁺. This high degree of mass accuracy is crucial for distinguishing the target compound from other potential isobaric interferences, especially in complex matrices. HRMS is also instrumental in the structural elucidation of unknown impurities or degradation products by providing their elemental compositions, which is a critical first step in identifying their structures. Furthermore, the high sensitivity and selectivity of HRMS make it an excellent technique for trace-level analysis of 4-amino-5,5-difluoropentanoic acid hydrochloride.
Interactive Table: Theoretical vs. Observed Mass for the Protonated Molecule by HRMS
| Parameter | Value |
| Elemental Formula | C₅H₁₀F₂NO₂⁺ |
| Theoretical Monoisotopic Mass | 168.0776 |
| Observed Mass (Hypothetical) | 168.0774 |
| Mass Accuracy (ppm) | -1.2 |
Future Research Directions and Unexplored Avenues for 4 Amino 5,5 Difluoropentanoic Acid Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 4-amino-5,5-difluoropentanoic acid hydrochloride and its analogues often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, enantioselective, and environmentally benign synthetic strategies.
Asymmetric Synthesis: While racemic forms of similar amino acids can be synthesized, the development of robust asymmetric syntheses to directly obtain enantiomerically pure (R)- or (S)-4-amino-5,5-difluoropentanoic acid is a critical area of future work. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric hydrogenation or amination reactions. rsc.org
Biocatalysis: The use of enzymes, such as transaminases or engineered enzymes, for the stereoselective synthesis of gem-difluorinated amino acids is a promising and sustainable approach that remains largely unexplored for this specific compound. acs.orgnih.gov Biocatalytic methods could offer high enantioselectivity under mild reaction conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or unstable intermediates. chemistryviews.orgresearchgate.netallfordrugs.com Developing a flow-based synthesis for 4-amino-5,5-difluoropentanoic acid hydrochloride could enable its production on a larger scale for broader applications.
Photoredox and Electrochemical Catalysis: These emerging synthetic techniques offer novel pathways for C-F bond formation and C-H functionalization under mild conditions. nih.govnih.govacs.orgresearchgate.netlew.roresearchgate.net Exploring photoredox- or electro-catalyzed routes to introduce the gem-difluoro moiety or to functionalize the pentanoic acid backbone could lead to more efficient and novel synthetic strategies.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Direct access to enantiopure forms, high efficiency. | Development of novel chiral catalysts and ligands. |
| Biocatalysis | High stereoselectivity, mild and sustainable conditions. | Enzyme screening and engineering for gem-difluoro substrates. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for multi-step synthesis. |
| Photoredox/Electrochemistry | Mild reaction conditions, novel bond formations. | Development of new catalytic systems and reaction pathways. |
Exploration of New Chemical Reactivity Profiles and Unconventional Transformations
The unique electronic properties conferred by the gem-difluoro group can be exploited to explore novel chemical transformations that are not readily accessible with its non-fluorinated counterparts.
Cycloaddition Reactions: The amino and carboxylic acid functionalities of 4-amino-5,5-difluoropentanoic acid can be used to construct novel heterocyclic systems. For instance, intramolecular cyclization could lead to the formation of fluorinated lactams, which are important scaffolds in medicinal chemistry.
Radical Chemistry: The C-H bonds in the vicinity of the gem-difluoro group may exhibit altered reactivity towards radical abstraction. Investigating radical-mediated C-H functionalization could open up new avenues for late-stage modification of this amino acid.
Organometallic Chemistry: The development of organometallic complexes of 4-amino-5,5-difluoropentanoic acid could enable novel cross-coupling reactions. For example, palladium-catalyzed C-H activation could be explored for the introduction of aryl or alkyl substituents. nih.govnih.gov
Frustrated Lewis Pair Chemistry: The steric and electronic environment around the gem-difluoro group could be suitable for activation by frustrated Lewis pairs (FLPs), potentially enabling unique C-F bond functionalization or other transformations. acs.orguqiitd.orgwikipedia.org
Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the conformational preferences and electronic properties of 4-amino-5,5-difluoropentanoic acid hydrochloride is crucial for its rational application in various fields.
Advanced NMR Spectroscopy: While standard NMR techniques are routinely used, advanced solid-state NMR and 19F NMR studies can provide detailed insights into the solid-state structure and conformational dynamics of the hydrochloride salt. nih.govnih.govresearchgate.netmeihonglab.comucla.edu 19F NMR is particularly sensitive to the local environment and can be a powerful tool for studying its interactions with other molecules. nih.govnih.govnih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the pKa values, conformational energies, and reactivity of this molecule. nih.govnih.gov Such studies can guide experimental design and provide a deeper understanding of its chemical behavior. Molecular dynamics simulations could also be used to study its behavior in different solvent environments and its interactions with biological macromolecules.
| Technique | Information Gained | Research Application |
| Solid-State NMR | Crystal packing, solid-state conformation. | Polymorphism studies, material characterization. |
| 19F NMR Spectroscopy | Local electronic environment, intermolecular interactions. | Mechanistic studies, binding assays. |
| Computational Chemistry | pKa, conformational preferences, reaction mechanisms. | Rational design of derivatives and applications. |
Emerging Applications in Materials Science and Catalyst Design Research (Purely Chemical)
The unique properties of 4-amino-5,5-difluoropentanoic acid hydrochloride make it an attractive candidate for the development of novel materials and catalysts.
Fluorinated Polymers: This amino acid can serve as a monomer for the synthesis of novel fluorinated polyamides or polyesters. The resulting polymers may exhibit unique properties such as enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications in advanced coatings and specialty materials. aps-coatings.compaint.orgpaint.orgacs.orgresearchgate.net
Organocatalysis: The chiral backbone of 4-amino-5,5-difluoropentanoic acid can be incorporated into the design of novel organocatalysts. The fluorine atoms can influence the catalyst's conformation and electronic properties, potentially leading to improved stereoselectivity in asymmetric reactions.
Ligand Design for Asymmetric Catalysis: The amino and carboxylate groups can act as coordination sites for metal ions. The synthesis of chiral ligands derived from this amino acid for use in asymmetric transition-metal catalysis is a promising area of research. The gem-difluoro group can act as a stereodirecting group or a tool to fine-tune the electronic properties of the catalyst. rsc.orgmdpi.com
Design of Next-Generation Fluorinated Building Blocks for Diverse Academic Fields
4-amino-5,5-difluoropentanoic acid hydrochloride itself is a valuable building block, and its derivatization can lead to a new generation of fluorinated synthons for a wide range of applications.
Fluorinated Heterocycles: The compound can serve as a precursor for the synthesis of a variety of fluorinated heterocyclic compounds, such as piperidines, pyrrolidines, and lactams, which are privileged scaffolds in drug discovery.
Peptidomimetics: Incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced metabolic stability and altered conformational properties. nih.gov The gem-difluoro group can act as a bioisostere for other functional groups, potentially modulating the biological activity of the peptide. acs.orgbaranlab.orgresearchgate.net
Novel Fluorinated Synthons: Chemical modification of the amino and carboxyl groups can generate a library of novel fluorinated building blocks. For example, reduction of the carboxylic acid would yield a fluorinated amino alcohol, a versatile synthon in its own right.
Q & A
Q. What are the key steps in synthesizing 4-amino-5,5-difluoropentanoic acid hydrochloride, and how can purity be optimized?
Answer: Synthesis typically involves fluorination of a pentanoic acid precursor using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by hydrochlorination to form the salt. Purity optimization requires:
- Stepwise purification : Column chromatography (e.g., silica gel) to remove unreacted intermediates.
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to enhance crystalline purity.
- Analytical validation : Monitor via HPLC with UV detection (e.g., C18 column, 0.03 M phosphate buffer:methanol mobile phase) .
- Fluorine-specific characterization : NMR to confirm difluoro substitution and absence of monofluoro byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- HPLC-UV/MS : For quantification and impurity profiling (e.g., linearity range: 1–10 µg/mL, R > 0.999) .
- NMR spectroscopy : , , and NMR to verify structure, fluorine positions, and salt formation.
- Elemental analysis : Confirm stoichiometry of chlorine (Cl) and fluorine (F) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate content .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : In airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the hydrochloride salt.
- Handling : Use desiccants in work environments to minimize moisture absorption.
- Decomposition risks : Avoid prolonged exposure to light, heat (>40°C), or alkaline conditions, which may degrade the difluoro moiety .
Advanced Research Questions
Q. How can metabolic pathways of this compound be studied in preclinical models?
Answer:
- In vivo pharmacokinetics : Administer via gastric gavage in rodents, with serial blood sampling for LC-MS/MS analysis. Key parameters:
- C : Expected rapid absorption due to hydrochloride salt solubility.
- AUC : Calculate using non-compartmental models (e.g., Phoenix WinNonlin).
- Metabolite identification : High-resolution MS (HRMS) in negative ion mode to detect defluorinated or oxidized metabolites .
- Tissue distribution : Radiolabeled analogs can track accumulation in organs .
Q. What challenges arise in quantifying trace impurities, and how can they be resolved?
Answer:
- Challenges : Co-elution of structurally similar impurities (e.g., monofluoro analogs) in HPLC.
- Solutions :
- Method optimization : Adjust gradient elution (e.g., 0.1% formic acid in acetonitrile) to improve resolution.
- Tandem MS : Use MRM (multiple reaction monitoring) for selective detection of impurities at ppm levels .
- Forced degradation studies : Expose the compound to heat, light, or pH extremes to identify degradation markers .
Q. How does the difluoro substitution impact the compound’s reactivity in peptide coupling reactions?
Answer:
- Steric effects : The 5,5-difluoro group increases steric hindrance, reducing coupling efficiency with bulky amino acids.
- Mitigation strategies :
- Monitoring : NMR can track fluorine retention during reactions .
Q. What are the best practices for evaluating its stability in aqueous buffers for formulation studies?
Answer:
- pH-dependent stability : Conduct kinetic studies in buffers (pH 1–9) at 37°C.
- Ion-pairing effects : Additives like sodium dodecyl sulfate (SDS) can stabilize the hydrochloride salt in solution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
